molecular formula C11H6F3N3O B2636888 (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 934094-30-1

(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No. B2636888
CAS RN: 934094-30-1
M. Wt: 253.184
InChI Key: ROQVKWFXLZANHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethoxyphenyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group. The trifluoromethoxy group is an electron-withdrawing group, which can influence the compound’s electronic properties .

Scientific Research Applications

1. Inhibitors of Human Soluble Epoxide Hydrolase A series of N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .

2. Design of Inhibitors for Etiotropic Therapy The 4-(Trifluoromethoxy)phenyl fragment is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH), which is a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .

3. Studying Biological Processes Related to Aging Compounds containing a 4-(trifluoromethoxy)phenyl group may be useful in studying biological processes related to aging .

Insecticides or Zocides

Metaflumizone, a compound containing a 4-(trifluoromethoxy)phenyl group, is used as an insecticide (or zoocide), which acts by blocking potential-dependent sodium channels in injurious insects and rodents .

Antitumor Activity

A compound containing a 4-(trifluoromethoxy)phenyl group showed antitumor activity via inhibition of tyrosine kinase .

Electrochromic Devices

Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically and their electrochromic behaviors were characterized . These materials are promising anodic materials for electrochromic devices .

properties

IUPAC Name

2-[[4-(trifluoromethoxy)anilino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)18-10-3-1-9(2-4-10)17-7-8(5-15)6-16/h1-4,7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQVKWFXLZANHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile

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